2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
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Overview
Description
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a thiophene ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxy and pentyl groups. The final step involves the coupling of the functionalized thiophene with a benzamide derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide: Similar structure but with a different position of the thiophene ring.
2-chloro-N-(5-hydroxy-3-(furan-3-yl)pentyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
2-chloro-N-(5-hydroxy-3-(pyridine-3-yl)pentyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is unique due to the specific positioning of the thiophene ring and the hydroxy group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGJDFEAXKKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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